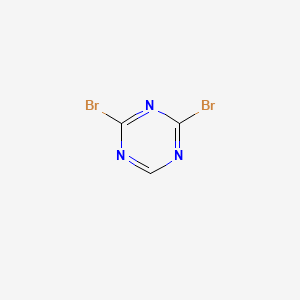

2,4-Dibromo-1,3,5-triazine

Descripción general

Descripción

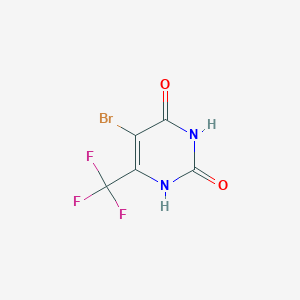

2,4-Dibromo-1,3,5-triazine is a chemical compound with the CAS Number: 38771-76-5. It has a molecular weight of 238.87 . The IUPAC name for this compound is 2,4-dibromo-1,3,5-triazine .

Molecular Structure Analysis

The InChI code for 2,4-Dibromo-1,3,5-triazine is 1S/C3HBr2N3/c4-2-6-1-7-3(5)8-2/h1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

The physical and chemical properties of 2,4-Dibromo-1,3,5-triazine include a molecular weight of 238.87 .Aplicaciones Científicas De Investigación

Bioactive Triazine Derivatives

1,3,5-Triazine derivatives are utilized in pharmaceutical, material, and agrochemical industries. They serve as chemical probes for protein families due to their structural symmetry and ease of functionalization. These derivatives have been synthesized using various routes, contributing to the rapid generation of molecular libraries (Banerjee et al., 2013).

Novel Synthesis Methods for Triazine Derivatives

A novel method has been developed for synthesizing 2,4-disubstituted-1,3,5-triazines. This approach uses aerobic copper-catalyzed cyclization of amidines with DMF, enabling the production of compounds that were previously inaccessible or challenging to prepare (Xu et al., 2014).

Applications in Tribology

S, P-containing triazine derivatives synthesized as potential environmentally friendly lubricating oil additives displayed notable antiwear performance and friction-reducing properties. Their action mechanism was analyzed using X-ray photoelectron spectroscopy and scanning electron microscopy (He et al., 2004).

Amide Synthesis with Fluorous 2,4-Dichloro-1,3,5-triazine

Fluorous 2,4-Dichloro-1,3,5-triazine (F-DCT) has been synthesized and used as a condensation agent for amide synthesis. Its purification was achieved through fluorous solid-phase extraction, demonstrating its potential in organic synthesis (Zhang & Lu, 2006).

Photoinitiating Applications in Polymerization

1,3,5-Triazine derivatives like XL-353 have been utilized as radical reactive photoinitiators for UV-crosslinking of acrylic adhesives. They also act as effective co-initiators in photoinitiating systems under visible light, enhancing the efficiency of polymerization reactions (Kabatc et al., 2011).

Anticancer Triazine Derivatives

1,3,5-Triazine (s-Triazine) derivatives have been explored for their potential in cancer therapy. These compounds target specific enzymes in cancer cells and have shown remarkable antitumor activities. They serve as a promising scaffold in the development of new anticancer compounds (Jain et al., 2020).

Recyclable Hypervalent Iodine(III) Reagents

2,4,6-Tris[(4-dichloroiodo)phenoxy)]-1,3,5-triazine, a new recyclable nonpolymeric analogue of (dichloroiodo)benzene, has been synthesized. It is used for chlorination and oxidation reactions, demonstrating the potential for recycling and reuse in various organic syntheses (Thorat et al., 2013).

Biological Activities of s-Triazine Core Compounds

s-Triazine derivatives exhibit a wide spectrum of biological properties, including anticancer, antiviral, fungicidal, insecticidal, bactericidal, and antimicrobial activities. They are also utilized in dyes, lubricants, and as analytical reagents. Their structure modification leads to compounds with broad inhibitory activity, especially in cancer treatment (Maliszewski & Drozdowska, 2022).

Safety And Hazards

Propiedades

IUPAC Name |

2,4-dibromo-1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HBr2N3/c4-2-6-1-7-3(5)8-2/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGHDYDDFXRLPLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NC(=N1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HBr2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20615877 | |

| Record name | 2,4-Dibromo-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20615877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dibromo-1,3,5-triazine | |

CAS RN |

38771-76-5 | |

| Record name | 2,4-Dibromo-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20615877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Difluoromethyl)sulfonyl]aniline](/img/structure/B1612771.png)

![3-Chloro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1612777.png)